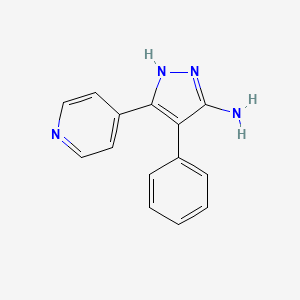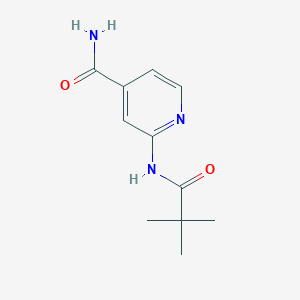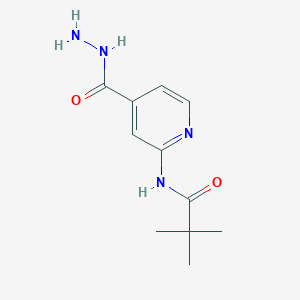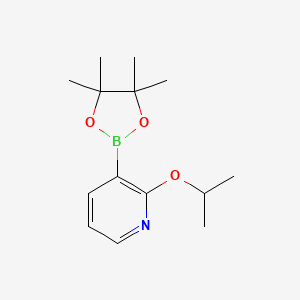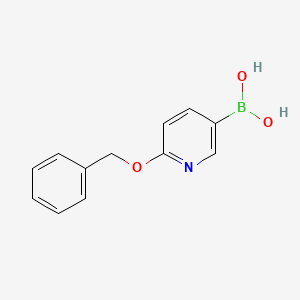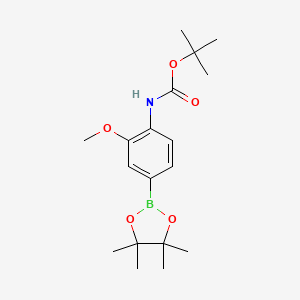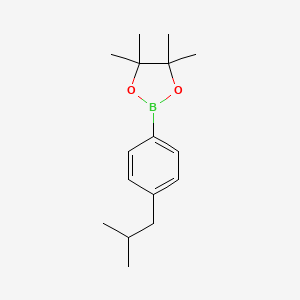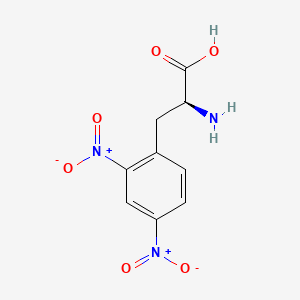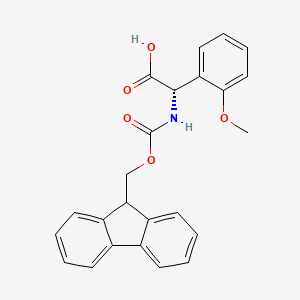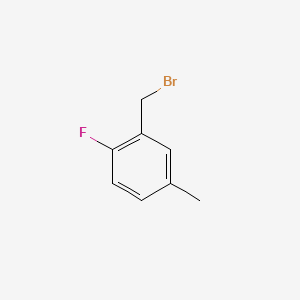
2-Fluoro-5-methylbenzyl bromide
描述
2-Fluoro-5-methylbenzyl bromide is an organic compound with the molecular formula C8H8BrF and a molecular weight of 203.05 g/mol . It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position. This compound is primarily used in research and industrial applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methylbenzyl bromide can be synthesized through various methods. One common approach involves the bromination of 2-fluoro-5-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions . The reaction typically proceeds as follows:
C8H9FOH+HBr→C8H8BrF+H2O
In this reaction, the hydroxyl group (-OH) of the alcohol is replaced by a bromine atom, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using similar reagents and conditions as described above. The reaction is carried out in specialized reactors to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-Fluoro-5-methylbenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form 2-fluoro-5-methylbenzaldehyde or 2-fluoro-5-methylbenzoic acid under appropriate conditions.
Reduction Reactions: Reduction of this compound can yield 2-fluoro-5-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: 2-Fluoro-5-methylbenzaldehyde, 2-fluoro-5-methylbenzoic acid.
Reduction: 2-Fluoro-5-methylbenzyl alcohol.
科学研究应用
2-Fluoro-5-methylbenzyl bromide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of potential therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-fluoro-5-methylbenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
2-Fluoro-5-methylbenzyl bromide can be compared with other benzyl bromide derivatives, such as:
Benzyl bromide: Lacks the fluorine and methyl substituents, making it less reactive in certain nucleophilic substitution reactions.
2-Fluorobenzyl bromide: Similar reactivity but lacks the methyl group, which can influence steric and electronic properties.
5-Methylbenzyl bromide:
The presence of both fluorine and methyl substituents in this compound imparts unique reactivity and properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-(bromomethyl)-1-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGZYGUNZCNJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590697 | |
| Record name | 2-(Bromomethyl)-1-fluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-09-0 | |
| Record name | 2-(Bromomethyl)-1-fluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
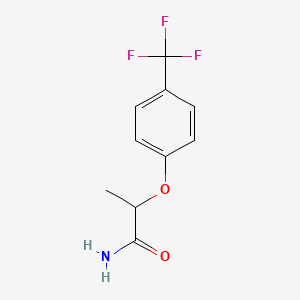
![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)
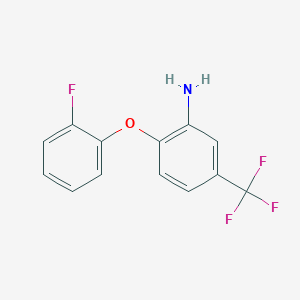
![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)
